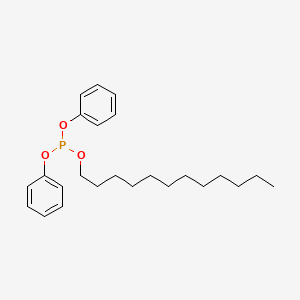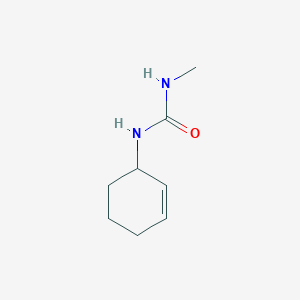
1-Cyclohex-2-en-1-yl-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohex-2-en-1-yl-3-methylurea is an organic compound with a molecular formula of C8H14N2O This compound features a cyclohexene ring substituted with a urea moiety, making it a unique structure in organic chemistry
Métodos De Preparación
The synthesis of 1-Cyclohex-2-en-1-yl-3-methylurea can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-amine with isocyanates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Cyclohex-2-en-1-yl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the urea group, forming new compounds.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield cyclohex-2-en-1-amine and urea.
Aplicaciones Científicas De Investigación
1-Cyclohex-2-en-1-yl-3-methylurea has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohex-2-en-1-yl-3-methylurea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexene ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
1-Cyclohex-2-en-1-yl-3-methylurea can be compared with similar compounds such as:
Cyclohexenone: Both compounds contain a cyclohexene ring, but cyclohexenone lacks the urea moiety, making it less versatile in certain reactions.
Hexobarbital: This compound also features a cyclohexene ring but is primarily used as a barbiturate with sedative properties.
Cyclohex-2-en-1-one: Similar in structure but differs in functional groups, leading to different reactivity and applications.
Propiedades
Número CAS |
33024-57-6 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-cyclohex-2-en-1-yl-3-methylurea |
InChI |
InChI=1S/C8H14N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H2,9,10,11) |
Clave InChI |
LWBYYQZEHUBFER-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


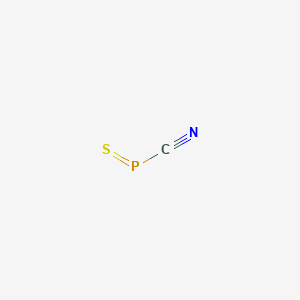
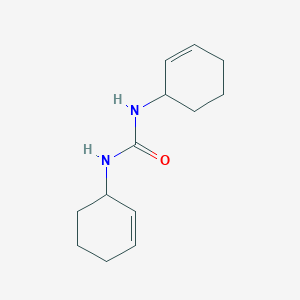
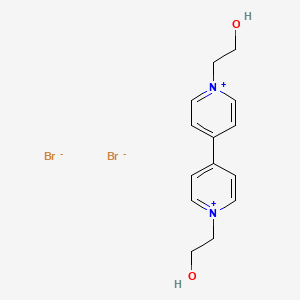
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
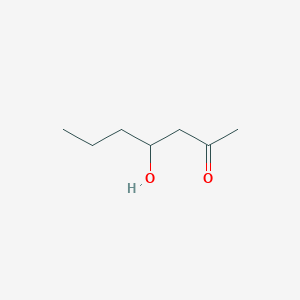
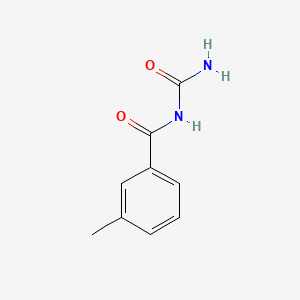

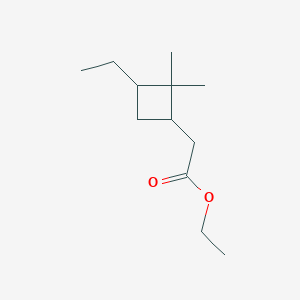



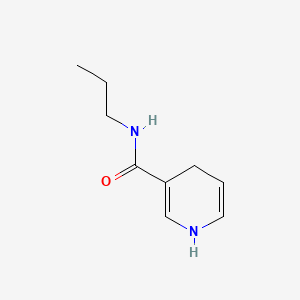
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
